5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole
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Overview
Description
5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors. One common method includes the reaction of 2,4-dimethylthiazole with azetidin-3-ylmethanol in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole
Uniqueness
5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole is unique due to its specific thiazole ring structure combined with the azetidin-3-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2OS |
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Molecular Weight |
198.29 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-6-9(13-7(2)11-6)5-12-8-3-10-4-8/h8,10H,3-5H2,1-2H3 |
InChI Key |
SGUGKXHXOZXOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)COC2CNC2 |
Origin of Product |
United States |
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